molecular formula C13H16O2 B8589313 3-Ethoxy-5-methoxy-2-methyl-1H-indene CAS No. 52750-07-9

3-Ethoxy-5-methoxy-2-methyl-1H-indene

Cat. No.: B8589313
CAS No.: 52750-07-9
M. Wt: 204.26 g/mol
InChI Key: XKIGHKKKCWFLLY-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methoxy-2-methyl-1H-indene is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

52750-07-9

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-ethoxy-5-methoxy-2-methyl-1H-indene

InChI

InChI=1S/C13H16O2/c1-4-15-13-9(2)7-10-5-6-11(14-3)8-12(10)13/h5-6,8H,4,7H2,1-3H3

InChI Key

XKIGHKKKCWFLLY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(CC2=C1C=C(C=C2)OC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Methoxy-2-methylindanone [1.76 g (0.01 mole)] is dissolved in 6.5 ml of absolute ethanol (containing 20% anhydrous ether). This solution is stirred with 2.4 g (0.016 mole) of triethylorthoformate and a drop of redistilled BF3C2H5OC2H5 for about 72 hours. The reaction mixture is diluted with ether poured slowly into 8.1 ml. of 5.0% sodium hydroxide solution with crushed ice with stirring. Two layers separate and the organic layer is washed with cold water until neutral followed by saturated sodium chloride solution and dried over sodium sulfate. This is then filtered and the solvent removed and the residue distilled with 1 ml of benzene solution which contains about 47.5 mg of anhydrous p-toluene sulfonic acid to obtain 2-methyl-3-ethoxy-5-methoxyindene.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Methoxy-2-methylindanone [1.76 g (0.01 mole)] is dissolved in 6.5 ml of absolute ethanol (containing 20% anhydrous ether). This solution is stirred with 2.4 g (0.016 mole) of triethylorthoformate and a drop of redistilled BF3C2H5O C2H5 for about 72 hours. The reaction mixture is diluted with ether, poured slowly into 8.1 ml of 5.0% sodium hydroxide solution with crushed ice with stirring. Two layers separate and the organic layer is washed with cold water until neutral followed by saturated sodium chloride solution and dried over sodium sulfate. This is then filtered and the solvent removed and the residue distilled with 1 ml of benzene solution which contains about 47.5 mg of anhydrous p-toluene sulfonic acid to obtain 2-methyl-3-ethoxy-5-methoxyindene.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
8.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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